molecular formula C32H25ClN4O3S B2474147 (Z)-ethyl 2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 311810-04-5

(Z)-ethyl 2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2474147
CAS No.: 311810-04-5
M. Wt: 581.09
InChI Key: ZHSNYKHYCILLFY-ITYLOYPMSA-N
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Description

(Z)-ethyl 2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C32H25ClN4O3S and its molecular weight is 581.09. The purity is usually 95%.
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Biological Activity

The compound (Z)-ethyl 2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antitumor, and other pharmacological effects as reported in recent literature.

Chemical Structure and Synthesis

The compound belongs to the thiazolo[3,2-a]pyrimidine class, which is known for a variety of biological activities. The synthesis typically involves the condensation of thiazolidinone derivatives with pyrazole moieties, often using methods such as Knoevenagel condensation or cyclocondensation reactions. Various substituents can be introduced to modify its biological properties.

Antibacterial Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antibacterial properties. For instance, compounds related to the target structure have been shown to possess activity against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways .

Table 1: Antibacterial Activity of Thiazolo[3,2-a]pyrimidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Target CompoundPseudomonas aeruginosa64 µg/mL

Antitumor Activity

The antitumor potential of this compound has been evaluated in various cancer cell lines. Studies show that it exhibits cytotoxic effects against several cancer types, including breast (MCF-7), cervical (HeLa), and prostate (PC3) cancer cells. The compound's mechanism may involve apoptosis induction and cell cycle arrest at the G2/M phase .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
MCF-75.25
HeLa4.10
PC36.75

Other Biological Activities

In addition to antibacterial and antitumor activities, thiazolo[3,2-a]pyrimidine derivatives have shown promise in other areas:

  • Antifungal Activity : Some derivatives display inhibitory effects against fungal pathogens.
  • Anti-inflammatory Effects : Certain compounds have been noted for their ability to reduce inflammation in vitro.

Case Studies

A notable study evaluated the cytotoxicity of various thiazolo[3,2-a]pyrimidines against tumor cell lines and found that modifications at specific positions significantly enhanced their activity. For example, the introduction of halogen substituents was correlated with increased potency against MCF-7 cells compared to non-halogenated analogs .

Properties

IUPAC Name

ethyl (2Z)-2-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25ClN4O3S/c1-3-40-31(39)27-20(2)34-32-37(29(27)22-10-6-4-7-11-22)30(38)26(41-32)18-23-19-36(25-12-8-5-9-13-25)35-28(23)21-14-16-24(33)17-15-21/h4-19,29H,3H2,1-2H3/b26-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSNYKHYCILLFY-ITYLOYPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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